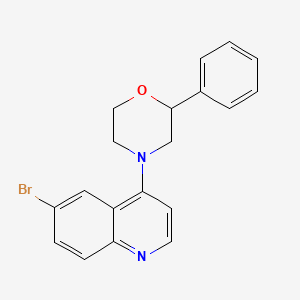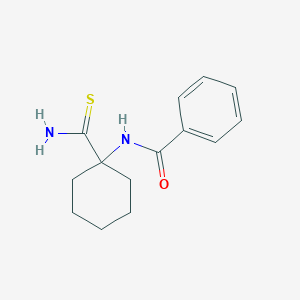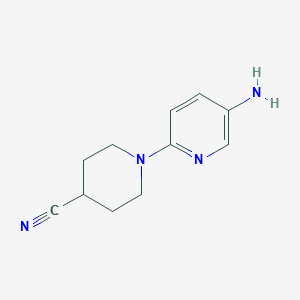
1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile” is not directly available. The closest compound, “1-(5-Amino-2-pyridinyl)-4-piperidinol”, has a molecular formula of C10H15N3O .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile” are not directly available. The closest compound, “1-(5-Amino-2-pyridinyl)-4-piperidinol”, has a predicted boiling point of 448.8±45.0 °C, a predicted density of 1.253±0.06 g/cm3, and a pKa of 14.73±0.20 (Predicted) .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine Derivatives
Researchers have developed methods to synthesize new pyridine derivatives by incorporating 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile or its analogs into multicomponent reactions. These derivatives exhibit a range of biological and chemical properties, including antimicrobial activities and fluorescence characteristics. For instance, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a three-component reaction, demonstrating the versatility of this compound in facilitating complex chemical transformations (Wu Feng, 2011).
Antimicrobial and Antifungal Screening
Several studies have focused on synthesizing pyridine derivatives with enhanced antimicrobial and antifungal properties. For example, derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile were synthesized and showed notable action against tested microbes, indicating the potential for developing new antimicrobial agents using this compound as a foundation (K. Goswami et al., 2022).
Facilitation of Complex Cyclizations
The compound plays a crucial role in facilitating complex cyclization reactions, enabling the synthesis of novel heterocyclic compounds. For instance, piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles was developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, highlighting its utility in creating functionally diverse heterocycles (Dan Zhang et al., 2021).
Development of Fluorescent Compounds
Research has also explored the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which were found to exhibit fluorescence properties. This suggests potential applications in the development of fluorescent markers and probes for biological and materials science research (A. S. Girgis et al., 2004).
Corrosion Inhibition
The compound and its derivatives have been evaluated as corrosion inhibitors, demonstrating effectiveness in protecting metals against corrosion. This has implications for industrial applications where corrosion resistance is crucial (K. R. Ansari et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain .
Mode of Action
1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 0.8 μM .
Biochemical Pathways
By inhibiting COX-1, 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing their downstream effects such as inflammation and pain .
Pharmacokinetics
Its solubility in dmso is known to be ≥ 155 mg/ml , which could potentially influence its bioavailability.
Result of Action
The inhibition of COX-1 by 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile results in a reduction of prostaglandin production . This can lead to a decrease in inflammation and pain, given the role of prostaglandins in these biological responses .
Action Environment
The action, efficacy, and stability of 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . .
Propiedades
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXNKVXMGHABJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




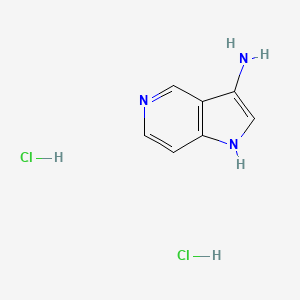
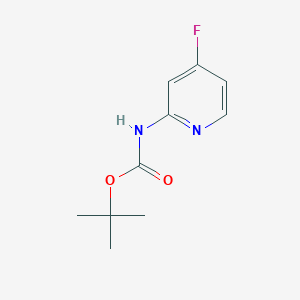


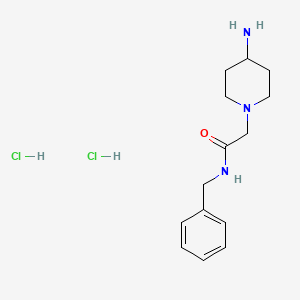


carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
